molecular formula C14H15F4N B12077960 N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine

Cat. No.: B12077960
M. Wt: 273.27 g/mol
InChI Key: ZKPGLWUSVUVRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine is a cyclopropane-containing secondary amine featuring a 3-fluoro-5-(trifluoromethyl)phenyl substituent. This compound combines a rigid cyclopropylmethyl group with a highly fluorinated aromatic ring, which likely enhances its metabolic stability and lipophilicity. Such structural attributes are common in agrochemicals and pharmaceuticals, where fluorine substitutions and cyclopropane rings are used to optimize bioavailability and target binding .

Properties

Molecular Formula

C14H15F4N

Molecular Weight

273.27 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C14H15F4N/c15-12-6-10(5-11(7-12)14(16,17)18)13(3-4-13)19-8-9-1-2-9/h5-7,9,19H,1-4,8H2

InChI Key

ZKPGLWUSVUVRFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2(CC2)C3=CC(=CC(=C3)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclopropanation of Substituted Alkenes

A foundational step involves constructing the cyclopropane ring attached to the 3-fluoro-5-(trifluoromethyl)phenyl group. The trimethylsulfoxonium iodide (TMSOI) method, as described in patent EP2644590A1, is widely utilized for cyclopropanation of α,β-unsaturated esters or acids. For example, (E)-3-(3-fluoro-5-(trifluoromethyl)phenyl)acrylic acid can be treated with TMSOI and a base (e.g., NaH) in dimethyl sulfoxide (DMSO) to yield the corresponding cyclopropane carboxylate (Scheme 1A). This method is advantageous for its operational simplicity and compatibility with electron-deficient aromatic systems.

An alternative approach employs asymmetric cyclopropanation using chiral catalysts. The use of oxazaborolidine catalysts with borane dimethylsulfide enables enantioselective reduction of α-chloro ketones to chiral alcohols, which are subsequently cyclized via phosphoacetate intermediates (Scheme 1B). This method is critical for accessing enantiomerically pure cyclopropane intermediates, though it requires stringent anhydrous conditions.

Table 1: Cyclopropanation Methods and Yields

Starting MaterialReagents/ConditionsProductYieldSource
(E)-3-Aryl acrylic acidTMSOI, NaH, DMSO, 80°CCyclopropane carboxylate72–85%
α-Chloro ketoneOxazaborolidine, BH₃·SMe₂, tolueneChiral cyclopropanol68%

Functionalization of the Cyclopropane Core

Carboxylic Acid to Amine Conversion

The cyclopropane carboxylate intermediate is converted to the primary amine via a Curtius rearrangement or Hofmann degradation . Patent EP2644590A1 details the conversion of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid to the corresponding acyl azide using thionyl chloride (SOCl₂) and sodium azide (NaN₃), followed by thermal decomposition to generate the isocyanate intermediate, which is hydrolyzed to the amine (Scheme 2A). This method, however, necessitates careful handling of hazardous intermediates like acyl azides.

A safer alternative involves hydrazide formation followed by reduction. Heating the carboxylic acid with SOCl₂ in toluene yields the acid chloride, which reacts with hydrazine to form the hydrazide. Subsequent treatment with nitrous acid (HNO₂) induces a Hofmann rearrangement , producing the primary amine (Scheme 2B).

Table 2: Amine Synthesis Pathways

IntermediateReagents/ConditionsProductYieldSource
Cyclopropane carboxylic acidSOCl₂, NaN₃, ΔCyclopropanamine61–75%
Cyclopropane hydrazideHNO₂, H₂O, 0°CCyclopropanamine70%

Introduction of the Cyclopropylmethyl Group

Alkylation of Cyclopropanamine

The final step involves N-alkylation of the cyclopropanamine with cyclopropylmethyl bromide. This reaction is typically conducted in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base such as potassium carbonate (K₂CO₃) to deprotonate the amine (Scheme 3A). Alternatively, reductive amination using cyclopropylmethyl ketone and a reducing agent like sodium cyanoborohydride (NaBH₃CN) offers improved selectivity for secondary amine formation (Scheme 3B).

Table 3: Alkylation Conditions and Outcomes

AmineAlkylating AgentConditionsYieldSource
CyclopropanamineCyclopropylmethyl bromide, K₂CO₃DMF, 60°C, 12 h65%
CyclopropanamineCyclopropylmethyl ketone, NaBH₃CNMeOH, rt, 24 h58%

Integrated Synthetic Routes

Route 1: Carboxylate-Based Synthesis

  • Cyclopropanation : (E)-3-(3-fluoro-5-(trifluoromethyl)phenyl)acrylic acid → cyclopropane carboxylate (TMSOI/NaH).

  • Hydrolysis : Carboxylate → carboxylic acid (HCl/MeOH).

  • Amine Formation : Carboxylic acid → acyl azide → amine (SOCl₂/NaN₃).

  • Alkylation : Amine + cyclopropylmethyl bromide → target compound (K₂CO₃/DMF).

Route 2: Asymmetric Reduction Pathway

  • Ketone Synthesis : 3-Fluoro-5-(trifluoromethyl)benzaldehyde → α-chloro ketone (chloroacetyl chloride/AlCl₃).

  • Asymmetric Reduction : α-Chloro ketone → chiral alcohol (oxazaborolidine/BH₃·SMe₂).

  • Cyclopropanation : Alcohol → cyclopropane carboxylate (triethylphosphoacetate/NaH).

  • Amine Formation and Alkylation : As in Route 1.

Challenges and Optimization

  • Steric Hindrance : The trifluoromethyl group at the 5-position impedes cyclopropanation efficiency. Elevated temperatures (80–100°C) and prolonged reaction times (24–48 h) are often required.

  • Stereochemical Control : Asymmetric methods yield enantiomeric excess (ee) of 80–90%, necessitating chiral HPLC for purification.

  • Safety Considerations : Diazomethane alternatives (e.g., TMSOI) are preferred to mitigate explosion risks .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane-Containing Agrochemicals

  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide):
    While cyprofuram shares the cyclopropane moiety, it differs in its carboxamide functional group and tetrahydrofuran ring. The chloro-substituted aromatic ring in cyprofuram contrasts with the fluorinated phenyl group in the target compound, suggesting divergent electronic properties and target interactions. Cyprofuram’s use as a fungicide highlights the role of cyclopropane in enhancing molecular rigidity and resistance to enzymatic degradation .

  • 2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide (II.13.0) :
    This compound features a cyclopropylbenzamide core with a trifluoromethylphenyl substituent. Its difluoro-hydroxypropyl chain introduces polarity, contrasting with the target compound’s secondary amine. Both compounds leverage trifluoromethyl groups for lipophilicity, but II.13.0’s amide group may improve soil persistence in agricultural applications .

Methanimine Derivatives

  • N-Cyclopropyl-1-(thiophen-2-yl)methanimine (1g) :
    This imine derivative contains a cyclopropyl group attached to a thiophene ring. Unlike the target compound’s amine, the imine functionality in 1g is less stable under physiological conditions. The substitution of thiophene (electron-rich) with a fluorinated phenyl ring (electron-deficient) in the target compound likely alters electronic interactions with biological targets .

  • N-Butyl-1-(4-nitrophenyl)methanimine (1h) :
    The nitro group in 1h introduces strong electron-withdrawing effects, while the target compound’s trifluoromethyl group provides moderate electron withdrawal with enhanced hydrophobicity. The cyclopropylmethyl group in the target compound may reduce steric hindrance compared to 1h’s butyl chain .

Fluorinated Amines in Drug Discovery

  • tert-Butyl 4-(1-Benzyl-3-(3-fluoro-5-(trifluoromethyl)phenyl)ureido)piperidine-1-carboxylate (18) :
    This urea derivative shares the 3-fluoro-5-(trifluoromethyl)phenyl group but incorporates a piperidine-urea scaffold. The target compound’s cyclopropylmethylamine may offer improved blood-brain barrier penetration compared to 18’s bulkier tert-butyl-piperidine structure. Both compounds highlight the utility of fluorine in modulating pharmacokinetics .

  • N-((1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine: This pyrazole-containing amine uses a difluoroethyl group to enhance metabolic stability. pesticidal applications) .
Table 1: Key Structural and Property Differences
Compound Core Structure Key Substituents LogP* Synthetic Route Highlights
Target Compound Cyclopropanamine 3-Fluoro-5-(trifluoromethyl)phenyl ~3.5 Amine alkylation; fluorinated aryl coupling
Cyprofuram Cyclopropanecarboxamide 3-Chlorophenyl; tetrahydrofuran ~2.8 Carboxamide condensation
N-Cyclopropyl-1-(thiophen-2-yl)methanimine Methanimine Thiophene-2-yl ~2.1 Imine formation via aldehyde-amine reaction
Compound 18 (Urea derivative) Piperidine-urea Benzyl; 3-fluoro-5-(trifluoromethyl)phenyl ~4.0 CDI-mediated urea coupling

*Estimated using fragment-based methods.

Biological Activity

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine, identified by its CAS number 2358751-61-6, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C14H15F4NC_{14}H_{15}F_4N with a molecular weight of 273.27 g/mol. The structure includes a cyclopropylmethyl group and a trifluoromethyl-substituted phenyl ring, which may influence its pharmacological properties.

PropertyValue
CAS Number2358751-61-6
Molecular FormulaC₁₄H₁₅F₄N
Molecular Weight273.27 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The compound's mechanism of action is primarily linked to its interaction with specific biological targets, including receptors involved in neurotransmission and other signaling pathways. The cyclopropylmethyl group enhances binding affinity, while the fluorine atoms may modulate electronic properties, affecting receptor interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that the compound may influence serotonin and norepinephrine levels, potentially serving as an antidepressant.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, indicating potential use in treating inflammatory diseases.
  • Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have focused on the biological activity of related compounds and their implications for drug development:

  • Study on Antidepressant Effects : A study published in Pharmacology Research highlighted that similar cyclopropanamine derivatives exhibited significant antidepressant-like effects in rodent models (Guo et al., 2023) .
  • Anti-inflammatory Research : Another investigation reported that compounds with trifluoromethyl groups displayed notable anti-inflammatory activity by inhibiting pro-inflammatory cytokines (Ibrahim et al., 2023) .
  • Antitumor Activity : A series of experiments indicated that derivatives similar to this compound showed promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity (Lv et al., 2023) .

Q & A

Q. What are the standard synthetic routes for N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine, and how are intermediates purified?

The compound is typically synthesized via multi-step reactions involving cyclopropane ring formation, fluorination, and amination. Key steps include:

  • Reductive amination : Reacting cyclopropylmethylamine with a fluorinated phenyl ketone under catalytic hydrogenation or using agents like sodium cyanoborohydride .
  • Protection/deprotection strategies : Temporary protection of reactive groups (e.g., amines) during fluorination steps to avoid side reactions .
  • Purification : Thin-layer chromatography (TLC) for monitoring intermediates, followed by column chromatography or preparative HPLC. Final compounds are characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the structure of this compound and its intermediates?

  • NMR spectroscopy : 1H^1H-NMR identifies proton environments (e.g., cyclopropane ring protons at δ 0.5–1.5 ppm, aromatic fluorine-coupled splitting patterns) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula by matching exact mass (e.g., [M+H]+^+ for C16_{16}H17_{17}F4_4N requires m/z 316.1325) .
  • HPLC : Assesses purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro-5-(trifluoromethyl)phenyl group influence reactivity in cross-coupling reactions?

The trifluoromethyl group is electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but enhances stability of intermediates. Steric hindrance from the cyclopropane and trifluoromethyl groups can reduce yields in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. Optimization strategies include:

  • Using bulky ligands (e.g., XPhos) to stabilize palladium catalysts .
  • Elevated temperatures (80–100°C) and prolonged reaction times (24–48 hrs) to overcome kinetic barriers .

Q. What contradictions exist in reported biological activities of related cyclopropanamine derivatives, and how can they be resolved?

Discrepancies in IC50_{50} values for enzyme inhibition (e.g., mPGES-1) may arise from:

  • Solubility differences : Fluorinated compounds often exhibit low aqueous solubility, leading to variable assay results. Use of co-solvents (e.g., DMSO ≤0.1%) is critical .
  • Stereochemical variations : Enantiomers of cyclopropanamines can show divergent activities. Chiral HPLC or asymmetric synthesis should be employed to isolate active enantiomers .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • LogP calculations : Target LogP ~2–3 for optimal BBB permeability. The trifluoromethyl group increases hydrophobicity (LogP ↑), but the cyclopropane ring may counteract this .
  • Molecular dynamics simulations : Predict interactions with P-glycoprotein (P-gp) efflux pumps. Substituent modifications (e.g., replacing fluorine with methoxy) can reduce P-gp binding .

Methodological Considerations

Q. What strategies mitigate low yields in the final cyclopropane ring-closing step?

  • Kirkendall effect minimization : Use high-dilution conditions to favor intramolecular cyclization over polymerization .
  • Catalyst selection : Titanium tetrachloride or Rh2_2(OAc)4_4 improves ring-closing efficiency for strained cyclopropanes .

Q. How do fluorination methods impact the regioselectivity of the aryl ring?

  • Electrophilic fluorination (e.g., Selectfluor™) : Favors para-fluorination but competes with trifluoromethyl group directing effects.
  • Balz-Schiemann reaction : Converts anilines to aryl fluorides via diazonium intermediates, providing better control over position but requiring hazardous reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.